Phenylacetic acid

Catalog No.
S3705764
CAS No.
17303-65-0
M.F
C8H8O2
C8H8O2
C6H5CH2CO2H
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetic acid

CAS Number

17303-65-0

Product Name

Phenylacetic acid

IUPAC Name

2-phenylacetic acid

Molecular Formula

C8H8O2
C8H8O2
C6H5CH2CO2H

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)

InChI Key

WLJVXDMOQOGPHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)O

solubility

In water, 1.73X10+4 mg/L at 25 °C
In water, 1.66X10+4 mg/L at 20 °C
Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C
Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin
16.6 mg/mL
Solubility in water, g/100ml at 20 °C: 0.16
Slightly soluble in water; soluble in oils
Soluble at room temperature (in ethanol)

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O

The exact mass of the compound Phenylacetic acid is 136.052429494 g/mol and the complexity rating of the compound is 114. The solubility of this chemical has been described as 0.12 min water, 1.73x10+4 mg/l at 25 °cin water, 1.66x10+4 mg/l at 20 °csoluble in alcohol and ether; soluble 4.422 moles/l in chloroform at 25 °c; 1.842 moles/l in carbon tetrachloride at 25 °c; 4.513 moles/l in acetylene tetrachloride at 25 °c; 3.29 moles/l in trichlorethylene at 25 °c; 1.558 moles/l in tetrachlorethylene at 25 °c; 3.252 moles/l in pentachloroethane at 25 °cvery soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin16.6 mg/mlsolubility in water, g/100ml at 20 °c: 0.16slightly soluble in water; soluble in oilssoluble at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['139637', '125718']. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenylacetic acid, also known as phenylethanoic acid, is an aromatic carboxylic acid with the chemical formula C8H8O2C_8H_8O_2. It appears as a white solid with a honey-like odor and has a molar mass of 136.15 g/mol. The compound is slightly soluble in water but more soluble in organic solvents, with a melting point of approximately 76.7 °C and a boiling point of 265.5 °C . Its structure consists of a phenyl group attached to an acetic acid moiety, making it a significant compound in organic chemistry.

  • Decarboxylation: Under certain conditions, phenylacetic acid can undergo decarboxylation to yield toluene and carbon dioxide. This reaction follows first-order kinetics and can occur in both acidic and basic environments .
  • Formation of Esters: It reacts with alcohols to form esters, which can be hydrolyzed back to the acid. For instance, reacting phenylacetic acid with acetic anhydride produces phenylacetone .
  • Oxidation: Phenylacetic acid can be oxidized to form various products, including benzaldehyde under specific conditions .

Phenylacetic acid exhibits several biological activities:

  • Antineoplastic Properties: It is recognized for its role as an antineoplastic agent, particularly in the formulation of antineoplaston therapy for cancer treatment .
  • Metabolic Effects: The compound is involved in metabolic pathways and has been studied for its potential effects on glucose metabolism through GPR40 agonism, which may improve glucose-lowering effects .
  • Toxicity: While generally considered safe at low doses, high doses can lead to toxicity, including irritation to the skin and eyes, and respiratory issues upon inhalation .

Phenylacetic acid can be synthesized through various methods:

  • Hydrolysis of Benzyl Cyanide: This is one of the most common methods, using sulfuric acid as a catalyst.
  • Oxidation of Phenethyl Alcohol: Utilizing acidified potassium permanganate leads to the formation of phenylacetic acid .
  • Grignard Reaction: Reacting benzylmagnesium chloride with dry carbon dioxide yields pure phenylacetic acid but is more expensive due to reagent costs.
  • Mandelic Acid Reduction: Reducing mandelic acid using hydrogen iodide and red phosphorus can yield phenylacetic acid.
  • Oxidation of Ethylbenzene: This method involves using sodium dichromate under high temperature and pressure conditions .

Phenylacetic acid has diverse applications across various fields:

  • Pharmaceuticals: It is used in drug formulations due to its biological activity and metabolic properties.
  • Fragrance Industry: Its honey-like odor makes it valuable in perfumery.
  • Agriculture: Used as an intermediate in the synthesis of herbicides and pesticides.
  • Food Industry: Employed as a flavoring agent due to its pleasant aroma .

Phenylacetic acid interacts with various biological systems:

  • Enzyme Interactions: It is hydrolyzed by esterase enzymes found in human plasma and liver microsomes, indicating its metabolic pathways are crucial for its biological effects .
  • Drug Interactions: Studies have shown that it can interact with other compounds during drug metabolism, affecting their efficacy and safety profiles .

Several compounds share structural similarities with phenylacetic acid. Here are some notable examples:

Compound NameStructureUnique Features
Benzoic AcidC₇H₆O₂Simple carboxylic acid without the ethylene bridge.
Toluic AcidC₈H₈O₂Methyl group substitution on the benzene ring.
AcetophenoneC₈H₈OContains a ketone functional group instead of a carboxylic group.
Mandelic AcidC₈H₈O₃Contains both hydroxyl and carboxylic groups, making it more polar.
Salicylic AcidC₇H₆O₃Contains both carboxylic and hydroxyl groups; used in anti-inflammatory drugs.

Phenylacetic acid stands out due to its unique combination of properties that allow it to serve multiple roles in both biological systems and industrial applications. Its ability to participate in diverse

Physical Description

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline]
Solid
WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR.
Glistening white crystalline solid with leafy crystals; sweet animal honey-like odou

Color/Form

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether
Shiny, white plate crystals
White to yellow crystals or flakes

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Boiling Point

265.5 deg at 760 mm Hg
Liquid, BP: 215 °C /Phenylacetic acid methyl ester/
265.5 °C

Flash Point

132 °C (270 °F)
>212 °F (>100 °C) (closed cup)
132 °C c.c.

Heavy Atom Count

10

Taste

Sweet honey-like flavor at high levels; at low levels, it is a sweetner

Density

1.091 at 77 °C/4 °C
Density (at 77 °C): 1.09 g/cm³

Odor

Floral odor
Disagreeable odor of geranium
Has a sweet honey-like odor when diluted; the odor of the concentrated solution is suffocating and unpleasant.

Odor Threshold

Malodorous substance. Off site odor is the primary environmental concern. The odor threshold is undoubtedly very low but is not quantified.

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

76.7 °C
76.5 °C

UNII

ER5I1W795A

Related CAS

114-70-5 (hydrochloride salt)
13005-36-2 (potassium salt)
52009-49-1 (calcium salt)
7188-16-1 (ammonium salt)

Drug Indication

For use as adjunctive therapy for the treatment of acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle.

Vapor Pressure

0.0038 [mmHg]
3.8X10-3 mm Hg at 25 °C (extrapolated)
Vapor pressure at 20 °C: negligible

Absorption Distribution and Excretion

19.2 ± 3.3 L.
... Although exhaled volatile organic compound (VOC) patterns change in obstructive sleep apnea (OSA) patients, individual VOC profiles are not fully determined. The primary outcome was VOC characterizations; secondary outcomes included their relationships with sleep and clinical parameters in OSA patients. We prospectively examined 32 OSA patients with an apnea-hypopnea index (AHI) >/= 15 by full polysomnography, and 33 age- and sex-matched controls without obvious OSA symptoms. Nine severe OSA patients were examined before and after continuous positive airway pressure (CPAP) treatment. By applying a method which eliminates environmental VOC influences, exhaled VOCs were identified by gas chromatography (GC)-mass spectrometry, and their concentrations were determined by GC. Exhaled aromatic hydrocarbon concentrations (toluene, ethylbenzene, p-xylene, and phenylacetic acid) in the severe OSA groups (AHI >/= 30) and exhaled saturated hydrocarbon concentrations (hexane, heptane, octane, nonane, and decane) in the most severe OSA group (AHI >/= 60) were higher than those in the control group. Exhaled isoprene concentrations were increased in all OSA groups (AHI >/= 15); acetone concentration was increased in the most severe OSA group. Ethylbenzene, p-xylene, phenylacetic acid, and nonane concentrations were increased according to OSA severity, and correlated with AHI, arousal index, and duration of percutaneous oxygen saturation (SpO2) The dose limiting toxicity and pharmacokinetics of phenylacetic acid (phenylacetate) were studied in 17 patients with advanced solid tumors who received single iv bolus doses followed by a 14 day continuous iv infusion of the drug in a phase I trial. Phenylacetic acid displayed nonlinear pharmacokinetics with evidence for induction of drug clearance. Ninety-nine percent of phenylacetic acid elimination was accounted for by conversion to phenylacetylglutamine which was excreted in the urine...
Phenylacetic acid... /is/ rapidly absorbed from human buccal tissues or membranes.
Man excreted 93%...as glutamine conjugate... . New world monkeys excreted conjugates of glutamine, glycine and taurine, while old world species excreted large proportion of free acid and only glutamine and taurine conjugates. Non-primate species excreted only glycine connjugate.
Distribution of conjugates in 24 hr urine samples showed marked species variation.

Metabolism Metabolites

Phenylacetate esterases found in the human liver cytosol. Human plasma esterase also hydrolyze phenylacetate. Phenylacetate hydrolysis involved arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes and carboxylesterase in liver cytosol. Plasma hydrolysis is less important and overall esterase activity is lower in humans than in the rat.
Although there has been increasing interest in the use of high protein diets, little is known about dietary protein related changes in the mammalian metabolome. We investigated the influence of protein intake on selected tryptophan and phenolic compounds, derived from both endogenous and colonic microbial metabolism. Furthermore, potential inter-species metabolic differences were studied. For this purpose, 29 healthy subjects were allocated to a high (n = 14) or low protein diet (n = 15) for 2 weeks. In addition, 20 wild-type FVB mice were randomized to a high protein or control diet for 21 days. Plasma and urine samples were analyzed with liquid chromatography-mass spectrometry for measurement of tryptophan and phenolic metabolites. In human subjects, we observed significant changes in plasma level and urinary excretion of indoxyl sulfate (P 0.004 and P 0.001), and in urinary excretion of indoxyl glucuronide (P 0.01), kynurenic acid (P 0.006) and quinolinic acid (P 0.02). In mice, significant differences were noted in plasma tryptophan (P 0.03), indole-3-acetic acid (P 0.02), p-cresyl glucuronide (P 0.03), phenyl sulfate (P 0.004) and phenylacetic acid (P 0.01). Thus, dietary protein intake affects plasma levels and generation of various mammalian metabolites, suggesting an influence on both endogenous and colonic microbial metabolism. Metabolite changes are dissimilar between human subjects and mice, pointing to inter-species metabolic differences with respect to protein intake.
Burkholderia heleia PAK1-2 is a potent biocontrol agent isolated from rice rhizosphere, as it prevents bacterial rice seedling blight disease caused by Burkholderia plantarii. Here, we isolated a non-antibacterial metabolite from the culture fluid of B. heleia PAK1-2 that was able to suppress B. plantarii virulence and subsequently identified as indole-3-acetic acid (IAA). IAA suppressed the production of tropolone in B. plantarii in a dose-dependent manner without any antibacterial and quorum quenching activity, suggesting that IAA inhibited steps of tropolone biosynthesis. Consistent with this, supplementing cultures of B. plantarii with either L-[ring-(2)H5]phenylalanine or [ring-(2)H2~5]phenylacetic acid revealed that phenylacetic acid (PAA), which is the dominant metabolite during the early growth stage, is a direct precursor of tropolone. Exposure of B. plantarii to IAA suppressed production of both PAA and tropolone. These data particularly showed that IAA produced by B. heleia PAK1-2 disrupts tropolone production during bioconversion of PAA to tropolone via the ring-rearrangement on the phenyl group of the precursor to attenuate the virulence of B. plantarii. B. heleia PAK1-2 is thus likely a microbial community coordinating bacterium in rhizosphere ecosystems, which never eliminates phytopathogens but only represses production of phytotoxins or bacteriocidal substances.
2-phenylethylamine is an endogenous constituent of the human brain and is implicated in cerebral transmission. This bioactive amine is also present in certain foodstuffs such as chocolate, cheese and wine and may cause undesirable side effects in susceptible individuals. Metabolism of 2-phenylethylamine to phenylacetaldehyde is catalyzed by monoamine oxidase B but the oxidation to its acid is usually ascribed to aldehyde dehydrogenase and the contribution of aldehyde oxidase and xanthine oxidase, if any, is ignored. The objective of this study was to elucidate the role of the molybdenum hydroxylases, aldehyde oxidase and xanthine oxidase, in the metabolism of phenylacetaldehyde derived from its parent biogenic amine. Treatments of 2-phenylethylamine with monoamine oxidase were carried out for the production of phenylacetaldehyde, as well as treatments of synthetic or enzymatic-generated phenylacetaldehyde with aldehyde oxidase, xanthine oxidase and aldehyde dehydrogenase. The results indicated that phenylacetaldehyde is metabolized mainly to phenylacetic acid with lower concentrations of 2-phenylethanol by all three oxidizing enzymes. Aldehyde dehydrogenase was the predominant enzyme involved in phenylacetaldehyde oxidation and thus it has a major role in 2-phenylethylamine metabolism with aldehyde oxidase playing a less prominent role. Xanthine oxidase does not contribute to the oxidation of phenylacetaldehyde due to low amounts being present in guinea pig. Thus aldehyde dehydrogenase is not the only enzyme oxidizing xenobiotic and endobiotic aldehydes and the role of aldehyde oxidase in such reactions should not be ignored.
Phenylacetic acid, the major metabolite of phenylethylamine, has been identified and quantitated in rat brain regions by capillary column high-resolution gas chromatography mass spectrometry. Its distribution is heterogeneous and correlates with that of phenylethylamine. The values obtained were (ng/g +/- SEM): whole brain, 31.2 +/- 2.7; caudate nucleus, 64.6 +/- 6.5; hypothalamus, 60.1 +/- 7.4; cerebellum, 31.3 +/- 2.9; brainstem, 33.1 +/- 3.3, and the "rest," 27.6 +/- 3.0.
For more Metabolism/Metabolites (Complete) data for Phenylacetic acid (9 total), please visit the HSDB record page.
2-Phenylacetic acid is a known human metabolite of 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid.
Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Phenylacetic_acid
Triptorelin

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Made by refluxing benzyl cyanide with diluted sulfuric acid or hydrochloric acid.
From benzyl cyanide refluxed with dilute hydrochloric acid.
In the presence of suitable catalysts, benzyl chloride reacts with carbon monoxide to produce phenylacetic acid.
By the treatment of benzyl cyanide with dilute sulfuric acid and other processes.
A catalytic process for the synthesis of phenylacetic acid from benzyl chloride uses Ni(CO)4 as catalyst. The product is formed with a selectivity of 95% at 60 bar and 80 °C.

General Manufacturing Information

Benzeneacetic acid: ACTIVE

Analytic Laboratory Methods

Spectrophotometric determination of phenylacetic acid at 390 nm.

Clinical Laboratory Methods

Endoplasmic reticulum (ER) stress is associated with various human diseases. Phenylbutyric acid (PBA) is a well-known chemical chaperone that regulates ER stress. The main objective of this study was to develop a simple, rapid, and sensitive method for the simultaneous determination of phenylbutyric acid and its metabolite, phenylacetic acid (PAA). A LC-MS/MS analysis using negative electrospray ionization was used. Samples were analyzed by multiple reaction monitoring (MRM) in 15 min of total run time, using d11-PBA and d7-PAA as internal standards. The limit of quantification was 1 ug/g for tissue and 0.8 ug/mL for plasma. Recoveries for plasma and tissues were higher than 81% for both PBA and PAA. The inter-day and intra-day accuracy and precision were within +/-15%. We then further successfully validated this method by applying it to determine the tissue distribution of PBA and its metabolite PAA after i.p. injection of PBA at a dose of 500 mg/kg in mice. The maximum concentrations of PBA and PAA in plasma and tissues were seen at 15 min and 45 min, respectively. The PBA plasma concentration was 15-fold higher than the concentration in the kidney, whereas the PAA plasma concentration was 6-fold higher than the concentration in the liver. The area under the curve decreased in the order of plasma > kidney > liver > heart > muscle > lung for PBA and plasma > liver > kidney > heart > muscle > lung for PAA. The tissue to plasma ratio ranged from 0.007 to 0.063 for PBA and 0.016 to 0.109 for PAA. In summary, the LC-ESI-MS method developed in this study is simple, sensitive and reliable.
Phenyl acetic acid, a metabolite of 2-phenyl ethylamine, acts as a neuromodulator in the nigrostriatal dopaminergic pathway stimulating the release of dopamine. The evaluation of phenyl acetic acid concentration in the biological fluid reflects phenyl ethylamine levels thus allowing the assessment of the modulatory role of this endogenous substance. Changes in biological fluids levels of 2-phenylethylamine and/or in its metabolite have been reported in affective disorders, such as depression and schizophrenia. Recently, the occurrence of the "attention deficit hyperactivity syndrome" has been frequently reported in childhood population and involvement of dopaminergic dysfunction in this disease has been suspected. A fast, reliable and reproducible method for the determination of phenyl acetic acid in human blood, is therefore needed in order to have a screening tool for monitoring both healthy childhood population and suspected "attention deficit hyperactivity syndrome" patients. The gas chromatographic-mass spectrometric method here described makes use of a deuterated internal standard in order to overcome problems related to the lack of reproducibility often encountered when a derivatization step is performed.
NO prevents atherogenesis and inflammation in vessel walls by inhibition of cell proliferation and cytokine-induced endothelial expression of adhesion molecules and proinflammatory cytokines. Reduced NO production due to inhibition of either eNOS or iNOS may therefore reinforce atherosclerosis. Patients with end-stage renal failure show markedly increased mortality due to atherosclerosis. In the present study we tested the hypothesis that uremic toxins are responsible for reduced iNOS expression. LPS-induced iNOS expression in mononuclear leukocytes was studied using real-time PCR. The iNOS expression was blocked by addition of plasma from patients with end-stage renal failure, whereas plasma from healthy controls had no effect. Hemofiltrate obtained from patients with end-stage renal failure was fractionated by chromatographic methods. The chromatographic procedures revealed a homogenous fraction that inhibits iNOS expression. Using gas chromatography/mass spectrometry, this inhibitor was identified as phenylacetic acid. Authentic phenylacetic acid inhibited iNOS expression in a dose-dependent manner. In healthy control subjects, plasma concentrations were below the detection level, whereas patients with end-stage renal failure had a phenylacetic acid concentration of 3.49 +/- 0.33 mmol/L (n = 41). It is concluded that accumulation of phenylacetic acid in patients with end-stage renal failure inhibits iNOS expression. That mechanism may contribute to increased atherosclerosis and cardiovascular morbidity in patients with end-stage renal failure.
Conjugated and unconjugated phenylacetic acid and m- and p-hydroxyphenylacetic acid have been determined in the plasma of normal, healthy subjects after fasting, consumption of a meal and ingestion of deuterium labelled amine precursors, by high-resolution gas chromatography--high resolution mass spectrometry with selected ion monitoring of their trifluoroethyl-pentafluoropropionyl derivatives. We observed that all three conjugated acids are higher in fasting than in non-fasting subjects, and unconjugated phenylacetic acid was lower. Ingestion of deuterium-labelled amine precursors resulted in the appearance in the blood of the correspondingly labelled acids, a peak in the concentrations being reached about 1 hr after consumption. Conjugated and unconjugated acids as expected increased following the consumption of a meal. Unconjugated phenylacetic acid was significantly higher in females than in males. Most values tended to increase with age, with male unconjugated and conjugated m-hydroxyphenylacetic acid and female conjugated phenylacetic and m-hydroxyphenylacetic acids increasing significantly.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
/Store/ separated from strong oxidants, strong bases and strong reducing agents. Store in an area without drain or sewer access.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 07-27-2023

Intrinsic and Extrinsic Programming of Product Chain Length and Release Mode in Fungal Collaborating Iterative Polyketide Synthases

Chen Wang, Xiaojing Wang, Liwen Zhang, Qun Yue, Qingpei Liu, Ya-Ming Xu, A A Leslie Gunatilaka, Xiaoyi Wei, Yuquan Xu, István Molnár
PMID: 32833442   DOI: 10.1021/jacs.0c07050

Abstract

Combinatorial biosynthesis with fungal polyketide synthases (PKSs) promises to produce unprecedented bioactive "unnatural" natural products (uNPs) for drug discovery. Genome mining of the dothideomycete
uncovered a collaborating highly reducing PKS (hrPKS)-nonreducing PKS (nrPKS) pair. These enzymes produce trace amounts of rare S-type benzenediol macrolactone congeners with a phenylacetate core in a heterologous host. However, subunit shuffling and domain swaps with voucher enzymes demonstrated that all PKS domains are highly productive. This contradiction led us to reveal novel programming layers exerted by the starter unit acyltransferase (SAT) and the thioesterase (TE) domains on the PKS system. First, macrocyclic vs linear product formation is dictated by the intrinsic biosynthetic program of the TE domain. Next, the chain length of the hrPKS product is strongly influenced
by the off-loading preferences of the nrPKS SAT domain. Last, TE domains are size-selective filters that facilitate or obstruct product formation from certain priming units. Thus, the intrinsic programs of the SAT and TE domains are both part of the extrinsic program of the hrPKS subunit and modulate the observable metaprogram of the whole PKS system. Reconstruction of SAT and TE phylogenies suggests that these domains travel different evolutionary trajectories, with the resulting divergence creating potential conflicts in the PKS metaprogram. Such conflicts often emerge in chimeric PKSs created by combinatorial biosynthesis, reducing biosynthetic efficiency or even incapacitating the system. Understanding the points of failure for such engineered biocatalysts is pivotal to advance the biosynthetic production of uNPs.


Enhanced Retrieval of Taste Associative Memory by Chemogenetic Activation of Locus Coeruleus Norepinephrine Neurons

Ryoji Fukabori, Yoshio Iguchi, Shigeki Kato, Kazumi Takahashi, Satoshi Eifuku, Shingo Tsuji, Akihiro Hazama, Motokazu Uchigashima, Masahiko Watanabe, Hiroshi Mizuma, Yilong Cui, Hirotaka Onoe, Keigo Hikishima, Yasunobu Yasoshima, Makoto Osanai, Ryo Inagaki, Kohji Fukunaga, Takuma Nishijo, Toshihiko Momiyama, Richard Benton, Kazuto Kobayashi
PMID: 32994339   DOI: 10.1523/JNEUROSCI.1720-20.2020

Abstract

The ability of animals to retrieve memories stored in response to the environment is essential for behavioral adaptation. Norepinephrine (NE)-containing neurons in the brain play a key role in the modulation of synaptic plasticity underlying various processes of memory formation. However, the role of the central NE system in memory retrieval remains unclear. Here, we developed a novel chemogenetic activation strategy exploiting insect olfactory ionotropic receptors (IRs), termed "IR-mediated neuronal activation," and used it for selective stimulation of NE neurons in the locus coeruleus (LC).
IR84a and IR8a subunits were expressed in LC NE neurons in transgenic mice. Application of phenylacetic acid (a specific ligand for the IR84a/IR8a complex) at appropriate doses induced excitatory responses of NE neurons expressing the receptors in both slice preparations and
electrophysiological conditions, resulting in a marked increase of NE release in the LC nerve terminal regions (male and female). Ligand-induced activation of LC NE neurons enhanced the retrieval process of conditioned taste aversion without affecting taste sensitivity, general arousal state, and locomotor activity. This enhancing effect on taste memory retrieval was mediated, in part, through α
- and β-adrenergic receptors in the basolateral nucleus of the amygdala (BLA; male). Pharmacological inhibition of LC NE neurons confirmed the facilitative role of these neurons in memory retrieval via adrenergic receptors in the BLA (male). Our findings indicate that the LC NE system, through projections to the BLA, controls the retrieval process of taste associative memory.
Norepinephrine (NE)-containing neurons in the brain play a key role in the modulation of synaptic plasticity underlying various processes of memory formation, but the role of the NE system in memory retrieval remains unclear. We developed a chemogenetic activation system based on insect olfactory ionotropic receptors and used it for selective stimulation of NE neurons in the locus coeruleus (LC) in transgenic mice. Ligand-induced activation of LC NE neurons enhanced the retrieval of conditioned taste aversion, which was mediated, in part, through adrenoceptors in the basolateral amygdala. Pharmacological blockade of LC activity confirmed the facilitative role of these neurons in memory retrieval. Our findings indicate that the LC-amygdala pathway plays an important role in the recall of taste associative memory.


Uremic Toxins and Ciprofloxacin Affect Human Tenocytes In Vitro

Erman Popowski, Benjamin Kohl, Tobias Schneider, Joachim Jankowski, Gundula Schulze-Tanzil
PMID: 32545914   DOI: 10.3390/ijms21124241

Abstract

Tendinopathy is a rare but serious complication of quinolone therapy. Risk factors associated with quinolone-induced tendon disorders include chronic kidney disease accompanied by the accumulation of uremic toxins. Hence, the present study explored the effects of the representative uremic toxins phenylacetic acid (PAA) and quinolinic acid (QA), both alone and in combination with ciprofloxacin (CPX), on human tenocytes in vitro. Tenocytes incubated with uremic toxins +/- CPX were investigated for metabolic activity, vitality, expression of the dominant extracellular tendon matrix (ECM) protein type I collagen, cell-matrix receptor β1-integrin, proinflammatory interleukin (IL)-1β, and the ECM-degrading enzyme matrix metalloproteinase (MMP)-1. CPX, when administered at high concentrations (100 mM), suppressed tenocyte metabolism after 8 h exposure and at therapeutic concentrations after 72 h exposure. PAA reduced tenocyte metabolism only after 72 h exposure to very high doses and when combined with CPX. QA, when administered alone, led to scarcely any cytotoxic effect. Combinations of CPX with PAA or QA did not cause greater cytotoxicity than incubation with CPX alone. Gene expression of the pro-inflammatory cytokine IL-1β was reduced by CPX but up-regulated by PAA and QA. Protein levels of type I collagen decreased in response to high CPX doses, whereas PAA and QA did not affect its synthesis significantly. MMP-1 mRNA levels were increased by CPX. This effect became more pronounced in the form of a synergism following exposure to a combination of CPX and PAA. CPX was more tenotoxic than the uremic toxins PAA and QA, which showed only distinct suppressive effects.


Larvicidal and ovicidal activities of phenyl acetic acid isolated from Streptomyces collinus against Culex quinquefasciatus Say and Aedes aegypti L. (Diptera: Culicidae)

Appadurai Daniel Reegan, Pachaiyappan Saravana Kumar, Antony Cruz Asharaja, Chitra Devi, Sithi Jameela, Kedike Balakrishna, Savarimuthu Ignacimuthu
PMID: 34089701   DOI: 10.1016/j.exppara.2021.108120

Abstract

The bio-efficacy of crude ethyl acetate extract, fractions and a compound phenyl acetic acid from the ethyl acetate extract of Streptomyces collinus was evaluated on Culex quinquefasciatus Say and Aedes aegypti L. mosquitoes (Diptera: Culicidae). The larvae were exposed to concentrations of 2.5, 5.0, 7.5 and 10.0 ppm for fractions and 0.5, 1.0, 1.5 and 2.0 ppm for compound. After 24 h, the larval mortality was assessed and the LC₅₀ and LC
values were calculated. Similarly, per cent ovicidal activity was calculated for eggs after 120 h post treatment for phenyl acetic acid. Among the eleven fractions screened, fraction 7 from the ethyl acetate extract of Streptomyces collinus exhibited good larvicidal activity against both mosquito species. The LC
and LC
values of fraction 7 were 4.42, 6.23 ppm against Cx. quinquefasciatus larvae and 5.13, 14.51 ppm against Ae. aegypti larvae, respectively. Further, the isolated compound, phenyl acetic acid from fraction 7 recorded 100% larvicidal activity at 2 ppm concentration with LC
and LC
values of 2.07, 4.87 ppm on Cx. quinquefasciatus larvae and 3.81, 9.87 ppm on Ae. aegypti larvae, respectively. Phenyl acetic acid presented 50.3% and 42.0% ovicidal activity against Cx. quinquefasciatus and Ae. aegypti eggs at 2 ppm concentration after 120 h post treatment. The compound, phenyl acetic acid could be used in mosquito control programme.


Preparation and characterization of gelatin/chitosan/3-phenylacetic acid food-packaging nanofiber antibacterial films by electrospinning

Yini Liu, Debao Wang, Zhilan Sun, Fang Liu, Lihui Du, Daoying Wang
PMID: 33309663   DOI: 10.1016/j.ijbiomac.2020.12.046

Abstract

In this study, antibacterial nanofiber films were prepared by electrospinning gelatin, chitosan, and 3-phenyllactic acid (PLA). The addition of PLA improved the microstructures of the nanofibers, and the nanofiber films (GCP-1 and GCP-2) had uniform and continuous structures with a diameter range of 40--70 nm when the PLA concentrations in the polymers were 1% and 2%. Under acidic conditions, chitosan and PLA interacted and formed hydrogen bonds, which decreased the crystallinity of the nanofiber films. The GCP-2 nanofiber film had the best thermal stability, water stability, and water vapor permeability. Compared with the control GCP-0 film, the four nanofiber films with PLA (GCP-1, GCP-2, GCP-3, and GCP-4) had more effective antibacterial effects, and GCP-2 film reduced approximately 4 log CFU/mL of Salmonella enterica Enteritidis and Staphylococcus aureus in 30 min. Results suggested that the GCP-2 nanofiber film mat can be used as an active food packaging.


Glycerol phenylbutyrate efficacy and safety from an open label study in pediatric patients under 2 months of age with urea cycle disorders

Nicola Longo, George A Diaz, Uta Lichter-Konecki, Andreas Schulze, Michal Inbar-Feigenberg, Robert L Conway, Allison A Bannick, Shawn E McCandless, Roberto Zori, Bryan Hainline, Nicholas Ah Mew, Colleen Canavan, Thomas Vescio, Teresa Kok, Marty H Porter, Susan A Berry
PMID: 33388234   DOI: 10.1016/j.ymgme.2020.12.002

Abstract

Neonatal onset Urea cycle disorders (UCDs) can be life threatening with severe hyperammonemia and poor neurological outcomes. Glycerol phenylbutyrate (GPB) is safe and effective in reducing ammonia levels in patients with UCD above 2 months of age. This study assesses safety, ammonia control and pharmacokinetics (PK) of GPB in UCD patients below 2 months of age.
This was an open-label study in UCD patients aged 0 - 2 months, consisting of an initiation/transition period (1 - 4 days) to GPB, followed by a safety extension period (6 months to 2 years). Patients presenting with a hyperammonemic crisis (HAC) did not initiate GPB until blood ammonia levels decreased to below 100 µmol/L while receiving sodium phenylacetate/sodium benzoate and/or hemodialysis. Ammonia levels, PK analytes and safety were evaluated during transition and monthly during the safety extension for 6 months and every 3 months thereafter.
All 16 patients with UCD (median age 0.48 months, range 0.1 to 2.0 months) successfully transitioned to GPB within 3 days. Average plasma ammonia level excluding HAC was 94.3 µmol/L at baseline and 50.4 µmol/L at the end of the transition period (p = 0.21). No patient had a HAC during the transition period. During the safety extension, the majority of patients had controlled ammonia levels, with mean plasma ammonia levels lower during GPB treatment than baseline. Mean glutamine levels remained within normal limits throughout the study. PK analyses indicate that UCD patients <2 months are able to hydrolyze GPB with subsequent absorption of phenylbutyric acid (PBA), metabolism to phenylacetic acid (PAA) and conjugation with glutamine. Plasma concentrations of PBA, PAA, and phenylacetylglutamine (PAGN) were stable during the safety extension phase and mean plasma phenylacetic acid: phenylacetylglutamine ratio remained below 2.5 suggesting no accumulation of GPB. All patients reported at least 1 treatment emergent adverse event with gastroesophageal reflux disease, vomiting, hyperammonemia, diaper dermatitis (37.5% each), diarrhea, upper respiratory tract infection and rash (31.3% each) being the most frequently reported.
This study supports safety and efficacy of GPB in UCD patients aged 0 -2 months who cannot be managed by dietary protein restriction and/or amino acid supplementation alone. GPB undergoes intestinal hydrolysis with no accumulation in this population.


An electrochemical method for detecting the biomarker 4-HPA by allosteric activation of Acinetobacterbaumannii reductase C1 subunit

Somjai Teanphonkrang, Wipa Suginta, Jeerus Sucharitakul, Tamo Fukamizo, Pimchai Chaiyen, Albert Schulte
PMID: 33639166   DOI: 10.1016/j.jbc.2021.100467

Abstract

The C1 (reductase) subunit of 4-hydroxy-phenylacetate (4-HPA) 3-hydroxylase (HPAH) from the soil-based bacterium Acinetobacterbaumannii catalyzes NADH oxidation by molecular oxygen, with hydrogen peroxide as a by-product. 4-HPA is a potent allosteric modulator of C1, but also a known urinary biomarker for intestinal bacterial imbalance and for some cancers and brain defects. We thus envisioned that C1 could be used to facilitate 4-HPA detection. The proposed test protocol is simple and in situ and involves addition of NADH to C1 in solution, with or without 4-HPA, and direct acquisition of the H
O
current with an immersed Prussian Blue-coated screen-printed electrode (PB-SPE) assembly. We confirmed that cathodic H
O
amperometry at PB-SPEs is a reliable electrochemical assay for intrinsic and allosterically modulated redox enzyme activity. We further validated this approach for quantitative NADH electroanalysis and used it to evaluate the activation of NADH oxidation of C1 by 4-HPA and four other phenols. Using 4-HPA, the most potent effector, allosteric activation of C1 was related to effector concentration by a simple saturation function. The use of C1 for cathodic biosensor analysis of 4-HPA is the basis of the development of a simple and affordable clinical routine for assaying 4-HPA in the urine of patients with a related disease risk. Extension of this principle to work with other allosteric redox enzymes and their effectors is feasible.


Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions

Meng-Chen Lu, Hong-Li Shao, Tian Liu, Qi-Dong You, Zheng-Yu Jiang
PMID: 32866756   DOI: 10.1016/j.ejmech.2020.112734

Abstract

Nuclear factor erythroid 2-related factor 2 (NRF2) is a pleiotropic transcription factor which regulates the constitutive and inducible transcription of a wide array of genes and confers protection against a variety of pathologies. Directly disrupting Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction (PPI) has been explored as a promising strategy to activate NRF2. We reported here the first identification of a series of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 inhibitors. Our efforts led to the potent small molecule KEAP1-NRF2 inhibitor, 20c, which exhibited a K
of 24 nM to KEAP1 and an IC
of 75 nM in disrupting KEAP1-NRF2 interaction. Subsequent biological studies provided consistent evidence across mouse macrophage cell-based and in vivo models that 20c induced NRF2 target gene expression and enhanced downstream antioxidant and anti-inflammatory activities. Our study not only demonstrated that small molecule KEAP1-NRF2 PPI inhibitors can be potential preventive and therapeutic agents for diseases and conditions involving oxidative stress and inflammation but also enriched the chemical diversity of the KEAP1-NRF2 inhibitors.


UDP-glucosyltransferase UGT84B1 regulates the levels of indole-3-acetic acid and phenylacetic acid in Arabidopsis

Yuki Aoi, Hayao Hira, Yuya Hayakawa, Hongquan Liu, Kosuke Fukui, Xinhua Dai, Keita Tanaka, Ken-Ichiro Hayashi, Yunde Zhao, Hiroyuki Kasahara
PMID: 32868079   DOI: 10.1016/j.bbrc.2020.08.026

Abstract

Auxin is a key plant growth regulator for diverse developmental processes in plants. Indole-3-acetic acid (IAA) is a primary plant auxin that regulates the formation of various organs. Plants also produce phenylacetic acid (PAA), another natural auxin, which occurs more abundantly than IAA in various plant species. Although it has been demonstrated that the two auxins have distinct transport characteristics, the metabolic pathways and physiological roles of PAA in plants remain unsolved. In this study, we investigated the role of Arabidopsis UDP-glucosyltransferase UGT84B1 in IAA and PAA metabolism. We demonstrated that UGT84B1, which converts IAA to IAA-glucoside (IAA-Glc), can also catalyze the conversion of PAA to PAA-glucoside (PAA-Glc), with a higher catalytic activity in vitro. Furthermore, we showed a significant increase in both the IAA and PAA levels in the ugt84b1 null mutants. However, no obvious developmental phenotypes were observed in the ugt84b1 mutants under laboratory growth conditions. Moreover, the overexpression of UGT84B1 resulted in auxin-deficient root phenotypes and changes in the IAA and PAA levels. Our results indicate that UGT84B1 plays an important role in IAA and PAA homeostasis in Arabidopsis.


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